3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol
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Overview
Description
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol is a heterocyclic compound that features a phenol group attached to a 1,3,4-oxadiazole ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of a propyl-substituted hydrazide with a phenolic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can reduce the reaction time significantly .
Chemical Reactions Analysis
Types of Reactions
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
Agriculture: It is explored as a potential herbicide and pesticide due to its biological activity against various pests.
Mechanism of Action
The mechanism of action of 3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or disrupt cellular processes in pathogens. The oxadiazole ring can interact with proteins and enzymes, leading to the inhibition of their activity. The phenol group can also participate in hydrogen bonding and other interactions that enhance the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)phenol
- 3-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
- 3-(5-Ethyl-1,3,4-oxadiazol-2-YL)phenol
Uniqueness
3-(5-Propyl-1,3,4-oxadiazol-2-YL)phenol is unique due to its specific propyl substitution, which can influence its physical and chemical properties. The propyl group can affect the compound’s solubility, reactivity, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(5-propyl-1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10-12-13-11(15-10)8-5-3-6-9(14)7-8/h3,5-7,14H,2,4H2,1H3 |
InChI Key |
DNWLWFQZNOMCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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